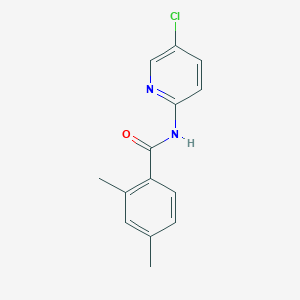![molecular formula C22H20BrN3O2S B244696 4-bromo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244696.png)
4-bromo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that has been widely used in scientific research. It is a member of the benzamide family of compounds and is known for its potent biological activity. This compound has been used in various studies to investigate its biochemical and physiological effects as well as its mechanism of action.
Wirkmechanismus
The mechanism of action of 4-bromo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide is not fully understood. It is believed to act as a potent inhibitor of certain enzymes and receptors, which play a crucial role in various biological processes. This compound has been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways. It has also been found to inhibit the activity of certain receptors, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide have been extensively studied. This compound has been found to have potent anti-inflammatory and anti-cancer properties. It has also been found to have neuroprotective effects and has been studied in the context of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-bromo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide in lab experiments include its potent biological activity, its ability to inhibit specific enzymes and receptors, and its ability to provide insights into the mechanism of action of various biological processes. However, the limitations of using this compound in lab experiments include its high cost, its limited availability, and the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide. One area of research is the development of more potent and selective inhibitors of specific enzymes and receptors. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential off-target effects.
Synthesemethoden
The synthesis of 4-bromo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide is a complex process that involves several steps. The first step involves the reaction of 4-bromoaniline with 4-(2-thienylcarbonyl)piperazine to form 4-bromo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}aniline. This intermediate compound is then reacted with benzoyl chloride to form the final product, 4-bromo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has been used in various scientific research studies. It has been found to have potent biological activity and has been used as a tool compound to investigate the mechanism of action of various biological processes. This compound has been used in studies related to cancer, inflammation, and neurological disorders.
Eigenschaften
Molekularformel |
C22H20BrN3O2S |
|---|---|
Molekulargewicht |
470.4 g/mol |
IUPAC-Name |
4-bromo-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C22H20BrN3O2S/c23-17-5-3-16(4-6-17)21(27)24-18-7-9-19(10-8-18)25-11-13-26(14-12-25)22(28)20-2-1-15-29-20/h1-10,15H,11-14H2,(H,24,27) |
InChI-Schlüssel |
CPZFFNHNGWDUMN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=CS4 |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(difluoromethoxy)phenyl]-3-methoxy-2-naphthamide](/img/structure/B244616.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B244617.png)
![2-chloro-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}benzamide](/img/structure/B244618.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B244621.png)
![2-chloro-N-{4-[(2-fluorobenzoyl)amino]-2-methoxyphenyl}benzamide](/img/structure/B244623.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3,4-dimethylbenzamide](/img/structure/B244625.png)
![N-[4-[(2-chlorobenzoyl)amino]-3-methoxy-phenyl]benzofuran-2-carboxamide](/img/structure/B244627.png)
![N-[4-(acetylamino)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B244628.png)
![N-[2-chloro-5-(propanoylamino)phenyl]pentanamide](/img/structure/B244629.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-3-methylbenzamide](/img/structure/B244630.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-3-methoxybenzamide](/img/structure/B244631.png)
![N-[2-chloro-5-(propionylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B244633.png)
![N-(4-chloro-3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244634.png)